Cas no 82649-17-0 (1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide)

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide is a heterocyclic compound featuring a benzisothiazole core with a nitro substituent at the 4-position and two oxygen atoms doubly bonded to the sulfur (sulfone group). This structure imparts notable chemical reactivity, making it useful in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, or specialty materials. The nitro group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the sulfone moiety contributes to stability and potential bioactivity. Its well-defined structure allows for precise modifications, making it a valuable intermediate in research and industrial applications requiring controlled functionalization.
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide structure
82649-17-0 structure
商品名:1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
CAS番号:82649-17-0
MF:C7H4N2O5S
メガワット:228.18206
CID:1806326
PubChem ID:21794366

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide 化学的及び物理的性質

名前と識別子

    • 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
    • 4-nitro-1,1-dioxo-1,2-benzothiazol-3-one
    • SCHEMBL4945188
    • EN300-7438986
    • 4-nitro-2H-1,2-benzisothiazol-3-one 1,1-dioxide
    • 4-Nitro-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide
    • RFHXJNKBDRTECE-UHFFFAOYSA-N
    • 4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
    • 82649-17-0
    • p-Nitrosaccharin
    • DTXSID20618181
    • 4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
    • Z3824536452
    • インチ: InChI=1S/C7H4N2O5S/c10-7-6-4(9(11)12)2-1-3-5(6)15(13,14)8-7/h1-3H,(H,8,10)
    • InChIKey: RFHXJNKBDRTECE-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 227.98409241g/mol
  • どういたいしつりょう: 227.98409241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 406
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7438986-1.0g
4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
82649-17-0 95%
1.0g
$1214.0 2024-05-23
Aaron
AR008KNN-5g
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
82649-17-0 95%
5g
$4865.00 2023-12-15
Aaron
AR008KNN-1g
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
82649-17-0 95%
1g
$1695.00 2025-02-14
Aaron
AR008KNN-10g
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
82649-17-0 95%
10g
$7204.00 2023-12-15
1PlusChem
1P008KFB-50mg
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
82649-17-0 95%
50mg
$399.00 2024-04-21
1PlusChem
1P008KFB-250mg
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
82649-17-0 95%
250mg
$805.00 2024-04-21
1PlusChem
1P008KFB-500mg
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
82649-17-0 95%
500mg
$1233.00 2024-04-21
1PlusChem
1P008KFB-2.5g
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
82649-17-0 95%
2.5g
$3003.00 2024-04-21
Enamine
EN300-7438986-0.25g
4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
82649-17-0 95%
0.25g
$601.0 2024-05-23
Enamine
EN300-7438986-5.0g
4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
82649-17-0 95%
5.0g
$3520.0 2024-05-23

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide 関連文献

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxideに関する追加情報

Recent Advances in the Study of 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide (CAS: 82649-17-0)

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide (CAS: 82649-17-0) is a nitro-substituted benzisothiazolone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential biological activities. Recent studies have explored its applications in drug discovery, antimicrobial agents, and enzyme inhibition, highlighting its versatility as a pharmacophore.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The results demonstrated potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. The study also elucidated the mechanism of action, revealing that the compound disrupts bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis.

In addition to its antimicrobial potential, recent research has explored the compound's role as an enzyme inhibitor. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide exhibits selective inhibition of histone deacetylases (HDACs), particularly HDAC6, which is implicated in cancer progression. The study utilized molecular docking and kinetic assays to characterize the binding interactions, providing insights into its potential as a lead compound for anticancer drug development.

Further investigations into the compound's pharmacokinetic properties have been conducted to assess its suitability for therapeutic applications. A recent preclinical study evaluated its bioavailability and metabolic stability, revealing favorable absorption profiles and moderate plasma half-life in rodent models. However, challenges such as solubility and off-target effects remain to be addressed in future optimization efforts.

The synthetic pathways for 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide have also been refined in recent years. A 2023 publication in Organic Process Research & Development described a scalable and cost-effective synthesis route, employing green chemistry principles to minimize environmental impact. This advancement is expected to facilitate larger-scale production for further biological testing and potential commercialization.

In conclusion, 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide (CAS: 82649-17-0) represents a promising scaffold in medicinal chemistry, with demonstrated activities against bacterial pathogens and cancer-related enzymes. Ongoing research aims to optimize its pharmacological properties and explore its potential in combination therapies. Future studies should focus on structure-activity relationships (SAR) and in vivo efficacy to translate these findings into clinical applications.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd